molecular formula C13H10F3NO3S B12509666 3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one

3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one

Cat. No.: B12509666
M. Wt: 317.29 g/mol
InChI Key: LNFDREJULJGQBG-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of vapor-phase reactors, which include a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, fluorination proceeds immediately, allowing for efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using appropriate reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for each reaction depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s properties and its interactions with biological systems. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and benzenesulfonyl derivatives. Examples include:

  • 3-(Trifluoromethyl)pyridine
  • Benzenesulfonyl chloride

Uniqueness

3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one is unique due to the combination of the trifluoromethyl group and the benzenesulfonyl group attached to the pyridine ring. This combination imparts specific chemical properties that make the compound valuable for various applications .

Properties

Molecular Formula

C13H10F3NO3S

Molecular Weight

317.29 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C13H10F3NO3S/c1-17-8-9(13(14,15)16)7-11(12(17)18)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

LNFDREJULJGQBG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)S(=O)(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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